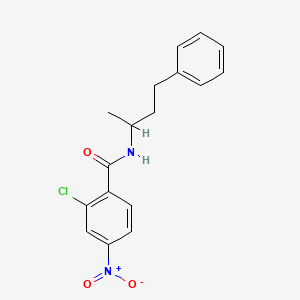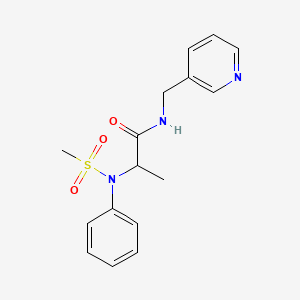
1-(dicyclohexylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride
Descripción general
Descripción
1-(Dicyclohexylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.
Mecanismo De Acción
1-(dicyclohexylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride selectively blocks the β2-adrenergic receptors and inhibits the downstream signaling pathways. β2-adrenergic receptors are G protein-coupled receptors that are activated by the binding of catecholamines such as epinephrine and norepinephrine. Activation of β2-adrenergic receptors leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which phosphorylates various target proteins and regulates cellular processes such as smooth muscle relaxation, glycogenolysis, and lipolysis. This compound blocks the binding of catecholamines to β2-adrenergic receptors and inhibits the downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the relaxation of smooth muscle in the airways, which is mediated by β2-adrenergic receptors. It also inhibits the lipolytic effect of β2-adrenergic receptor agonists and reduces the release of free fatty acids from adipose tissue. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It also reduces the heart rate and blood pressure in animal models of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(dicyclohexylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride is a highly selective β2-adrenergic receptor antagonist and has several advantages for lab experiments. It is a potent and specific inhibitor of β2-adrenergic receptors and does not affect other adrenergic receptors. It is also water-soluble and can be easily administered to animals or cells. However, this compound has some limitations for lab experiments. It has a short half-life and needs to be administered frequently to maintain its effect. It also has some off-target effects, such as inhibiting the activity of phosphodiesterases and affecting the function of other G protein-coupled receptors.
Direcciones Futuras
1-(dicyclohexylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. However, there are still many unanswered questions about the function of β2-adrenergic receptors and the effect of β2-adrenergic receptor agonists and antagonists on different tissues and organs. Some possible future directions for research include:
1. Investigating the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin secretion.
2. Studying the effect of β2-adrenergic receptor agonists and antagonists on the immune system and inflammation.
3. Investigating the role of β2-adrenergic receptors in the regulation of lipid metabolism and adipocyte function.
4. Studying the effect of β2-adrenergic receptor agonists and antagonists on the cardiovascular system and blood pressure regulation.
5. Investigating the role of β2-adrenergic receptors in the regulation of skeletal muscle function and exercise performance.
In conclusion, this compound is a selective β2-adrenergic receptor antagonist that has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has several advantages for lab experiments, such as its high selectivity and water solubility, but also has some limitations, such as its short half-life and off-target effects. Further research is needed to fully understand the function of β2-adrenergic receptors and the effect of β2-adrenergic receptor agonists and antagonists on different tissues and organs.
Aplicaciones Científicas De Investigación
1-(dicyclohexylamino)-3-(4-methoxyphenoxy)-2-propanol hydrochloride is a highly selective β2-adrenergic receptor antagonist and is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It is used to investigate the role of β2-adrenergic receptors in asthma, chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and obesity. It is also used to study the effect of β2-adrenergic receptor agonists and antagonists on glucose metabolism and insulin secretion.
Propiedades
IUPAC Name |
1-(dicyclohexylamino)-3-(4-methoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3.ClH/c1-25-21-12-14-22(15-13-21)26-17-20(24)16-23(18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h12-15,18-20,24H,2-11,16-17H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFBZBVEHZTEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN(C2CCCCC2)C3CCCCC3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-iodobenzamide](/img/structure/B3979870.png)
![N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B3979878.png)



![N-(4-chlorophenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3979915.png)




![1-(3-chlorophenyl)-4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B3979944.png)
![3-[5-(4-bromophenyl)-1-(3-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3979945.png)

